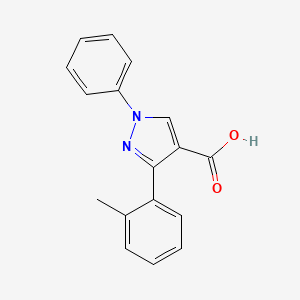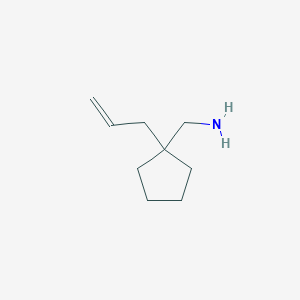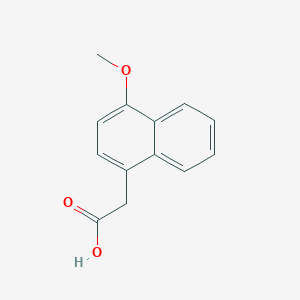
(4-Methoxy-naphthalen-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-naphthalen-1-yl)-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the fourth position and an acetic acid moiety attached to the first position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-naphthalen-1-yl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-naphthalene.
Bromination: The 4-methoxy-naphthalene undergoes bromination to introduce a bromine atom at the first position.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding ethylated product.
Oxidation: The ethylated product is oxidized using potassium permanganate or a similar oxidizing agent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and Grignard reactions, followed by oxidation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(4-Methoxy-naphthalen-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-Hydroxy-naphthalen-1-yl)-acetic acid.
Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol, (4-Methoxy-naphthalen-1-yl)-ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) or amine sources (e.g., ammonia, primary amines).
Major Products
Oxidation: (4-Hydroxy-naphthalen-1-yl)-acetic acid.
Reduction: (4-Methoxy-naphthalen-1-yl)-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
(4-Methoxy-naphthalen-1-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Methoxy-naphthalen-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(4-Methoxy-naphthalen-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
(4-Hydroxy-naphthalen-1-yl)-acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-naphthalen-1-yl)-ethanol: Similar structure but with an ethanol moiety instead of an acetic acid moiety.
Uniqueness
(4-Methoxy-naphthalen-1-yl)-acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-7-6-9(8-13(14)15)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVYDBPYSEAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
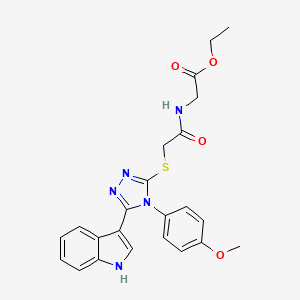
![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)
![N-methyl-2-(4-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)
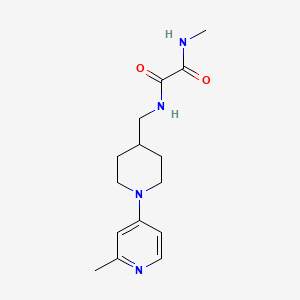
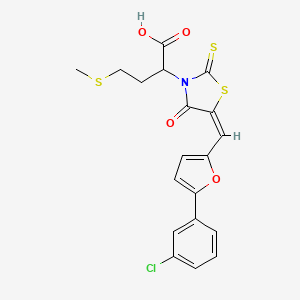
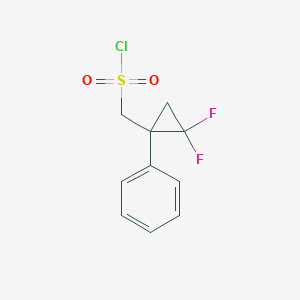
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B3010285.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B3010290.png)
![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
